Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate: A Pivotal Scaffold for Conformationally Restricted Bioactives
Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate: A Pivotal Scaffold for Conformationally Restricted Bioactives
The following technical guide is structured to serve as a strategic resource for drug discovery chemists and process engineers. It prioritizes the "why" and "how" of utilizing Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate as a scaffold for conformationally restricted pharmacophores.
[1]
Executive Summary: The Strategic Value
Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (CAS: 117252-05-8) is not merely an ester; it is a high-value gem-disubstituted cyclopropane scaffold .[1] In medicinal chemistry, this motif is deployed to induce the Thorpe-Ingold effect (gem-dimethyl effect), locking the phenyl and carbonyl groups into a rigid orientation that often mimics the bioactive conformation of neurotransmitters.[1]
Unlike its flexible acyclic analogs or the larger cyclobutane ring found in drugs like Sibutramine , the cyclopropane ring introduces significant angular strain (~27.5 kcal/mol).[1] This strain alters the hybridization of the quaternary carbon, increasing the
Key Applications:
-
SAR Probes: Ring-contracted analogs of serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]
-
Metabolic Blockers: Prevention of benzylic oxidation.[1]
-
Precursors: Synthesis of 1-arylcyclopropylamines (via Curtius rearrangement).[1]
Physicochemical Profile
The following properties are critical for process design and handling.
| Property | Value / Description | Note |
| CAS Number | 117252-05-8 | Unique Identifier |
| IUPAC Name | Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate | |
| Molecular Formula | C₁₂H₁₃ClO₂ | |
| Molecular Weight | 210.66 g/mol | |
| Appearance | Colorless to pale yellow oil | Low melting solid upon high purity |
| Boiling Point | 273.3 ± 33.0 °C (760 mmHg) | Predicted (High vacuum dist.[1] recommended) |
| Density | 1.27 ± 0.06 g/cm³ | Denser than water |
| LogP | ~3.2 | Lipophilic; requires organic solvents |
| Solubility | DCM, EtOAc, THF, Toluene | Insoluble in water |
Synthetic Architecture
The synthesis of this compound relies on the construction of the quaternary carbon center.[1] The most robust method for scale-up is the double alkylation of methyl 4-chlorophenylacetate.[1] This route is preferred over carbene addition (Simmons-Smith) to acrylates due to cost-efficiency and easier purification.[1]
Reaction Pathway Visualization
The following diagram illustrates the transformation from the phenylacetate precursor to the cyclopropane scaffold, highlighting the critical intermediate.
Figure 1: Double alkylation strategy utilizing 1,2-dibromoethane as the ethylene bridge source.
Detailed Experimental Protocol
Objective: Synthesis of 10g of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate.
Reagents:
-
Methyl 4-chlorophenylacetate (1.0 eq)[1]
-
1,2-Dibromoethane (1.5 eq)[1]
-
Sodium Hydride (60% in oil) (2.2 eq) [Alternative: K₂CO₃ in DMSO for non-cryogenic conditions][1]
-
Solvent: DMF (Anhydrous) or DMSO[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Base Suspension: Charge NaH (2.2 eq) into the flask and wash twice with dry hexanes to remove mineral oil. Suspend the clean hydride in anhydrous DMF (5 mL/g of substrate) and cool to 0°C.
-
Alkylation: Mix Methyl 4-chlorophenylacetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in a separate flask. Add this mixture dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.[1]
-
Cyclization: Allow the reaction to warm to room temperature. The color typically shifts from pale yellow to deep amber.[1] Stir for 4–12 hours.
-
Quench & Workup: Cool the mixture to 0°C. Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash the combined organics with water (to remove DMF) and brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Why this works: The benzylic protons are sufficiently acidic (pKa ~23) to be deprotonated by NaH.[1] The first alkylation is intermolecular; the second is a rapid intramolecular 3-exo-tet cyclization, driven by entropy despite the ring strain.[1]
Reactivity & Downstream Applications
Once synthesized, this ester serves as a divergent point for three major pharmaceutical workflows.[1]
Figure 2: Divergent synthesis pathways.[1] The amine route (Path 3) is critical for SNRI analog synthesis.
Case Study: The "Sibutramine Analog" Context
While Sibutramine utilizes a cyclobutane ring, the cyclopropane analog derived from this ester (via Path 3 above) allows researchers to probe the binding pocket volume of the serotonin transporter (SERT).[1]
-
Sibutramine (Cyclobutane): Flexible enough to adopt multiple puckered conformations.[1]
-
Target Analog (Cyclopropane): Rigid. If this analog retains potency, it suggests the binding pocket accepts a planar, constrained geometry.[1] If potency drops, the "pucker" of the cyclobutane is essential for efficacy.[1]
Analytical Characterization
To ensure scientific integrity, the isolated product must meet these criteria:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
-
IR Spectroscopy:
Safety & Handling
-
Hazard Identification: As a halogenated ester, treat as a potential skin and eye irritant (H315, H319).[1]
-
Process Safety: The alkylation step releases Hydrogen Gas (H₂) .[1] Ensure adequate ventilation and nitrogen purging.[1]
-
Quench Safety: The destruction of excess NaH must be done slowly at 0°C to prevent thermal runaway.[1]
References
-
Organic Syntheses. Synthesis of Cyclopropanecarboxylic Acid Derivatives (General Methodologies). Org. Synth. 1998 , Coll.[1] Vol. 9, 426.[1] [Link]
-
National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid, methyl ester - Gas Phase Data. [Link][1]
-
PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate (Precursor Data). [Link][1]
-
SynZeal. Sibutramine Related Compounds and Metabolites (Structural Context). [Link][1]
